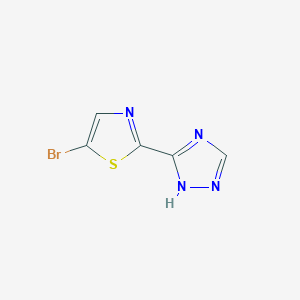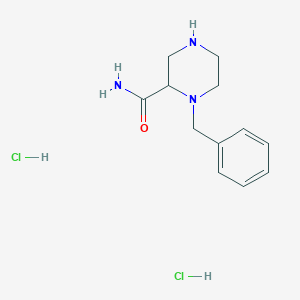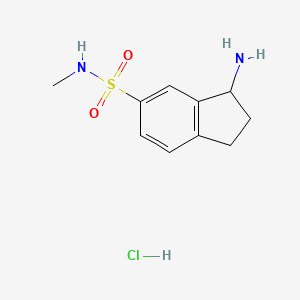![molecular formula C9H16N2O2 B1528650 {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine CAS No. 1247482-72-9](/img/structure/B1528650.png)
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine
Overview
Description
“{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine” is a chemical compound . It contains a tert-butoxy group, which is a common protecting group used in organic synthesis . The tert-butoxy group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Scientific Research Applications
Neuroprotective Effects
Research has shown that certain compounds with tert-butoxy groups, such as alpha-phenyl-N-tert-butyl nitrone (PBN), have neuroprotective properties. For example, PBN has been demonstrated to prevent neurodegeneration induced by substances like MDMA (commonly known as 'ecstasy') through the inhibition of reactive free radical formation, suggesting its potential application in protecting neuronal structures from oxidative stress-induced damage (Colado & Green, 1995).
Antioxidant Properties
The antioxidant capabilities of compounds containing tert-butoxy groups have also been highlighted in studies investigating their role in mitigating oxidative and nitrosative stress. For instance, N-tert-Butyl-α-phenylnitron (PBN) has shown effectiveness in counteracting the negative effects of DNA demethylating agents on embryos and the placenta, suggesting its utility in scenarios where oxidative stress plays a significant role in pathology (Sobocan et al., 2022).
Mechanisms of Psychotropic Substances
Compounds with structural similarities to "{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine" have been used to study the mechanisms underlying the effects of psychotropic substances. For example, research involving 5-HT receptor agonists and antagonists helps elucidate the role of serotonin in conditions like depression, anxiety, and drug-induced psychopathologies. Such studies contribute to our understanding of neurotransmitter systems and the development of therapeutic agents (Fletcher et al., 1993).
Drug Development and Pharmacology
The structural features of "{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine" may offer insights into the pharmacological profiles of new drugs. Studies on compounds with similar structures can lead to the identification of novel agonists or antagonists for specific receptors, contributing to the development of drugs with targeted actions and minimized side effects. Research in this area enhances our pharmacological toolkit, particularly for treating neurological and psychiatric disorders (Kimura et al., 2004).
properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)12-6-8-4-7(5-10)11-13-8/h4H,5-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXTYDZWGDJROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)




